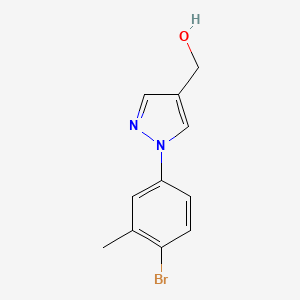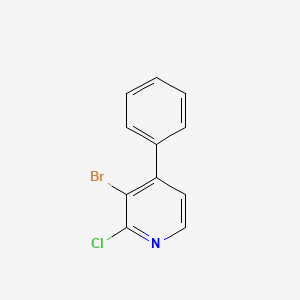
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol: is an organic compound that features a pyrazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Methylation: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products can include (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)formaldehyde or (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)carboxylic acid.
Reduction: The major product would be (1-(3-Methylphenyl)-1H-pyrazol-4-yl)methanol.
Substitution: Products can vary depending on the nucleophile used, such as (1-(4-Amino-3-methylphenyl)-1H-pyrazol-4-yl)methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The bromo and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can influence various pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)ethanol
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)acetone
- (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)amine
Uniqueness
What sets (1-(4-Bromo-3-methylphenyl)-1H-pyrazol-4-yl)methanol apart from similar compounds is its specific combination of functional groups. The presence of both a bromo and a hydroxymethyl group on the pyrazole ring provides unique reactivity and interaction potential, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[1-(4-bromo-3-methylphenyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJKOVJWNXBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

